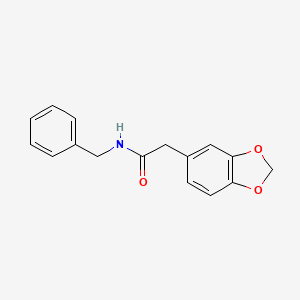![molecular formula C27H32N2O8 B13646684 (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid is a complex organic compound with a molecular formula of C23H28N2O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid involves the coupling of the acyl imidazole derivative of meptazinol with 4-aminobenzoic acid. The reaction is typically carried out in tetrahydrofuran (THF) with trifluoroacetic acid (TFA) as a catalyst at temperatures ranging from 35 to 40°C for approximately 22 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis process mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and azepane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified phenoxy or azepane derivatives.
Applications De Recherche Scientifique
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxy acetic acid derivatives: These compounds share a similar phenoxy moiety and are used in various chemical and biological applications.
Azepane derivatives: Compounds containing the azepane ring structure, which are studied for their pharmacological properties.
Uniqueness
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C27H32N2O8 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid |
InChI |
InChI=1S/C23H28N2O4.C4H4O4/c1-3-23(13-4-5-14-25(2)16-23)18-7-6-8-20(15-18)29-22(28)24-19-11-9-17(10-12-19)21(26)27;5-3(6)1-2-4(7)8/h6-12,15H,3-5,13-14,16H2,1-2H3,(H,24,28)(H,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
NKYJFOJOCHXUHD-BTJKTKAUSA-N |
SMILES isomérique |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)OC(=O)NC3=CC=C(C=C3)C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)OC(=O)NC3=CC=C(C=C3)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


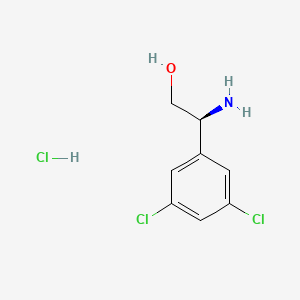
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)

![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)
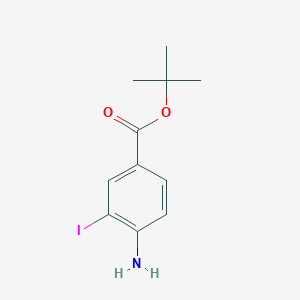

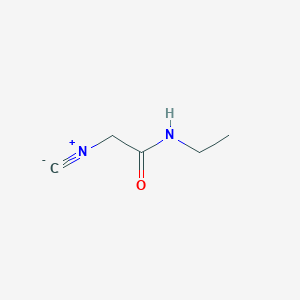

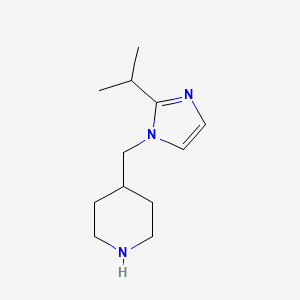
![4-[3-(4-carboxyphenyl)-5-(3,5-dipyridin-4-ylphenyl)phenyl]benzoic acid](/img/structure/B13646660.png)


